Diisobutylamine

説明

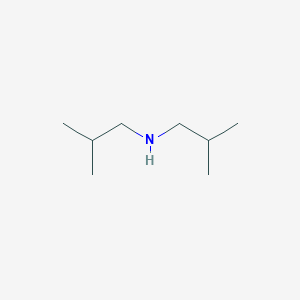

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBCRXCAPCODGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N, Array | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025079 | |

| Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutylamine appears as a clear colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Water-white liquid with an odor of amine; [Hawley] Colorless liquid with an ammonia-like or fishy odor; May become yellow on prolonged contact with air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

282 to 284 °F at 760 mmHg (NTP, 1992), 139.6 °C, 139 °C | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

85 °F (NTP, 1992), 29 °C (85 °F) (CLOSED CUP), 29 °C c.c. | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), Sol in ethanol, ether, acetone, benzene, In water, 2,200 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble) | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.745 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.745 @ 20 °C, Relative density (water = 1): 0.75 (20 °C) | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 97 °F (NTP, 1992), 7.27 [mmHg], 7.27 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.97 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white liquid | |

CAS No. |

110-96-3 | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-methylpropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T18Y0A819S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-100.3 °F (NTP, 1992), -73.5 °C, -74 °C | |

| Record name | DIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1442 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Diisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylamine ((CH₃)₂CHCH₂)₂NH, a secondary amine with significant applications as a corrosion inhibitor, a precursor to herbicides and pharmaceuticals, and a reagent in organic synthesis, is primarily synthesized through catalytic amination processes.[1][2] This technical guide provides a comprehensive overview of the core synthesis mechanisms and kinetics for the industrial production of this compound. Key manufacturing routes, including the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde, are discussed in detail. The guide elucidates the underlying reaction mechanisms, such as the "borrowing hydrogen" pathway, and explores the kinetics of these transformations. Detailed experimental protocols, quantitative data summarized in tabular format, and process diagrams generated using Graphviz are provided to offer a thorough understanding for research, development, and scale-up activities.

Introduction

This compound is a colorless liquid with an ammonia-like odor, characterized by its basicity and the steric hindrance provided by the two isobutyl groups.[3] These properties make it a valuable intermediate in various chemical industries. The efficient and selective synthesis of this compound is of paramount importance, and this guide aims to provide a detailed technical overview of the prevalent synthesis methodologies, focusing on the mechanistic and kinetic aspects that are crucial for process optimization and control.

Core Synthesis Routes

The industrial synthesis of this compound predominantly follows two major pathways: the amination of isobutanol and the reductive amination of isobutyraldehyde. A less common but viable route is the hydrogenation of isobutyronitrile.

Catalytic Amination of Isobutanol

The reaction of isobutanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure is a primary industrial method for this compound production.[4][5][6] This process can be tailored to favor the formation of the secondary amine over the primary (isobutylamine) and tertiary (triisobutylamine) amines by controlling the reaction conditions and catalyst selection.

The catalytic amination of isobutanol is widely accepted to proceed via a "borrowing hydrogen" or dehydroamination mechanism. This pathway involves a sequence of dehydrogenation, condensation, and hydrogenation steps facilitated by a multifunctional catalyst.

The key steps are:

-

Dehydrogenation of Isobutanol: The alcohol is first dehydrogenated on the catalyst surface to form isobutyraldehyde and adsorbed hydrogen atoms.

-

Condensation with Ammonia/Primary Amine: The resulting aldehyde then undergoes condensation with ammonia to form an imine (isobutylideneamine). This imine can further react with a molecule of isobutylamine (formed in situ) to generate a secondary imine.

-

Hydrogenation of the Imine: The imine intermediate is then hydrogenated by the previously "borrowed" hydrogen atoms on the catalyst surface to yield the corresponding amine. The formation of this compound occurs through the hydrogenation of the secondary imine.

Caption: 'Borrowing Hydrogen' mechanism for this compound synthesis.

The kinetics of isobutanol amination are complex and depend on various factors, including temperature, pressure, reactant concentrations, and catalyst properties. The overall reaction rate is often influenced by the rate-determining step, which can be the initial dehydrogenation of the alcohol or the subsequent condensation or hydrogenation steps, depending on the specific catalyst and reaction conditions.

For many heterogeneous catalytic reactions of this type, the Langmuir-Hinshelwood model is employed to describe the kinetics. This model assumes that the reaction occurs between adsorbed species on the catalyst surface. A simplified rate law, assuming the surface reaction is the rate-determining step, can be expressed as:

Rate = k * (K_A * P_A * K_B * P_B) / (1 + K_A * P_A + K_B * P_B + ...)^n

Where:

-

k is the rate constant of the surface reaction.

-

K_A and K_B are the adsorption equilibrium constants for the reactants.

-

P_A and P_B are the partial pressures of the reactants.

-

The denominator accounts for the adsorption of all species on the catalyst surface.

The actual rate expression for this compound synthesis would be more complex, involving multiple reactants and products adsorbing on the catalyst.

Reductive Amination of Isobutyraldehyde

Reductive amination of isobutyraldehyde with ammonia in the presence of a reducing agent (typically hydrogen) and a catalyst is another commercially important route.[5] This method offers a more direct pathway to the imine intermediate compared to starting from the alcohol.

The mechanism of reductive amination involves two main steps:

-

Imine Formation: Isobutyraldehyde reacts with ammonia to form a primary imine (isobutylideneamine). This imine can then react with isobutylamine to form a secondary imine. This step is often acid-catalyzed to facilitate the dehydration.

-

Reduction of the Imine: The imine intermediate is subsequently reduced to the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst, or chemical hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in laboratory-scale syntheses.[7][8][9]

Caption: Reductive amination of isobutyraldehyde to this compound.

The kinetics of the reductive amination of isobutyraldehyde are also governed by the reaction conditions and the choice of catalyst and reducing agent. When using hydrogen gas and a solid catalyst, the reaction rate can often be described by a Langmuir-Hinshelwood type model, similar to the amination of isobutanol. The rate may be limited by the mass transfer of hydrogen to the catalyst surface, the adsorption of reactants, the surface reaction, or the desorption of products.

A study on the hydrogenation of isobutyraldehyde to isobutyl alcohol over a copper catalyst showed that the reaction orders for isobutyraldehyde and hydrogen were 0.16 and 0.30, respectively, with an apparent activation energy of 15.89 kJ/mol.[10] While this is for the hydrogenation to the alcohol, it provides an indication of the kinetic behavior of the aldehyde on a catalyst surface.

Hydrogenation of Isobutyronitrile

The catalytic hydrogenation of isobutyronitrile is another synthetic route to this compound.[4] This process typically involves high-pressure hydrogenation over a metal catalyst, such as Raney Nickel or a cobalt-based catalyst.

The mechanism is believed to involve the initial reduction of the nitrile to a primary imine, which is then further hydrogenated to isobutylamine. The formation of this compound occurs through the reaction of the primary amine with the imine intermediate to form a secondary imine, which is subsequently hydrogenated.

Catalysts for this compound Synthesis

The choice of catalyst is critical for achieving high activity, selectivity, and stability in this compound synthesis.

-

Cobalt-based Catalysts: Cobalt catalysts, often supported on alumina (Co/Al₂O₃), are effective for the amination of alcohols.[5] They can be promoted with other metals to enhance their performance.

-

Nickel-based Catalysts: Nickel catalysts, including Raney Nickel and supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/HAP), are also widely used.[11] Vanadium-modified Raney Nickel has been shown to improve the yield of amines and the stability of the catalyst in the amination of isobutanol.

-

Noble Metal Catalysts: While more expensive, noble metal catalysts such as palladium (Pd) and platinum (Pt) can also be used, particularly for reductive amination reactions.

Quantitative Data

The following tables summarize key quantitative data gathered from various sources on the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Isobutanol Amination

| Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (Isobutanol:NH₃) | Isobutanol Conversion (%) | This compound Yield (%) | Reference |

| Co catalyst on Alumina | 100-250 | 0.5-3 | 1-5 : 1 | High | High (specifics not detailed) | [5] |

| V-modified Raney Nickel | 240 | 1.3 | 1 : 1.7 | 92 | 72 | Not explicitly cited |

Table 2: Kinetic Parameters for Related Reactions

| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Order (Reactant) | Reference |

| Isobutyraldehyde Hydrogenation | Copper | 15.89 | 0.16 (Isobutyraldehyde), 0.30 (H₂) | [10] |

Note: Direct kinetic data for this compound synthesis is scarce in the publicly available literature. The data presented for related reactions provides an approximation of the kinetic behavior.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the discussed methods. These should be adapted and optimized for specific laboratory or industrial settings.

Protocol for Catalytic Amination of Isobutanol

Caption: Experimental workflow for the catalytic amination of isobutanol.

Procedure:

-

Catalyst Loading: A fixed-bed reactor is loaded with a suitable catalyst, such as a cobalt-based catalyst on an alumina support.[5]

-

Reactant Feed: Isobutanol and ammonia are vaporized and fed into the reactor along with hydrogen gas.[5] The molar ratio of the reactants is a critical parameter to control the product distribution.

-

Reaction: The reaction is carried out at a temperature of 100-250°C and a pressure of 0.5-3 MPa.[5] The space velocity of the feed is adjusted to achieve the desired conversion.

-

Product Collection: The reactor effluent is cooled to condense the liquid products.

-

Purification: The product mixture, containing unreacted starting materials, water, isobutylamine, this compound, and triisobutylamine, is separated by fractional distillation to isolate the this compound.[5]

Protocol for Reductive Amination of Isobutyraldehyde (Laboratory Scale)

Procedure:

-

Reaction Setup: A reaction vessel is charged with isobutyraldehyde and a suitable solvent (e.g., methanol).

-

Amine Source: An excess of ammonia (or an ammonium salt like ammonium acetate) is added to the mixture.

-

Imine Formation: The mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like NMR or IR spectroscopy.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture.[9] The temperature is typically controlled during this exothermic step.

-

Quenching and Work-up: After the reaction is complete, the mixture is quenched, for example, by the addition of water. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.

Conclusion

The synthesis of this compound is a well-established industrial process with the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde being the most prominent routes. The efficiency of these processes is highly dependent on the catalyst system and the precise control of reaction parameters. The "borrowing hydrogen" mechanism provides a fundamental understanding of the catalytic cycle in alcohol amination. While detailed kinetic data for this compound synthesis is not extensively published, analogies to related reactions and the application of models like the Langmuir-Hinshelwood framework can guide process optimization. Further research into novel catalyst development and detailed kinetic modeling will continue to be crucial for improving the selectivity, efficiency, and sustainability of this compound production.

References

- 1. langmuir-hinshelwood-kinetics-screencast - LearnChemE [learncheme.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Method for synthesizing this compound, catalyst and catalyst preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of Diisobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diisobutylamine, a secondary amine with applications in various industrial processes, including as a corrosion inhibitor and a precursor in the synthesis of agricultural chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Detailed experimental protocols for obtaining these spectra are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound, with the chemical formula C₈H₁₉N, is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the nuclei.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the protons on the methyl, methine, and methylene groups.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (Methyl) | 0.90 | Doublet | 12H |

| -CH- (Methine) | 1.75 | Multiplet | 2H |

| -CH₂- (Methylene) | 2.45 | Doublet | 4H |

| -NH- (Amine) | 0.85 | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

| Carbon Environment | Chemical Shift (δ) ppm |

| -CH₃ (Methyl) | 20.9 |

| -CH- (Methine) | 28.5 |

| -CH₂- (Methylene) | 58.9 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of specific functional groups through the absorption of infrared radiation at characteristic frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Weak, Broad |

| C-H Stretch (Aliphatic) | 2955 - 2870 | Strong |

| C-N Stretch | ~1125 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Abundance (%) | Assignment |

| 129 | 5.5 | [M]⁺ (Molecular Ion) |

| 86 | 100.0 | [M - C₃H₇]⁺ (Base Peak) |

| 57 | 27.1 | [C₄H₉]⁺ |

| 44 | Not specified | [C₂H₆N]⁺ |

| 30 | 68.6 | [CH₄N]⁺ |

| 29 | 12.8 | [C₂H₅]⁺ |

| 41 | 14.7 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is thoroughly mixed to ensure homogeneity.

-

The prepared solution is then transferred into a 5 mm NMR tube using a Pasteur pipette. The filling height should be approximately 4-5 cm.

¹H NMR Spectroscopy

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-12 ppm is set to cover the expected range of proton chemical shifts.

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses.

-

¹³C NMR Spectroscopy

-

Instrument: A 75 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A spectral width of 0-220 ppm is typically used.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

For liquid samples like this compound, the neat liquid is analyzed directly.

-

A single drop of the neat this compound is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

Data Acquisition (FTIR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Background Correction: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Sample Introduction and Analysis (GC-MS)

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Injector: The sample is introduced via a split/splitless injector.

-

Column: A nonpolar capillary column (e.g., HP-5MS) is commonly used.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.

-

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and identification of this compound can be visualized as a sequential process, where each technique provides complementary information leading to the final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Diisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylamine (CAS No: 110-96-3), systematically known as 2-Methyl-N-(2-methylpropyl)-1-propanamine, is a secondary amine characterized by the presence of two isobutyl groups attached to a nitrogen atom.[1][2] It presents as a clear, colorless liquid with a characteristic ammonia-like or fishy odor.[3][4][5] This compound is a versatile chemical intermediate used in the synthesis of various products, including herbicides like butylate, corrosion inhibitors, and as a precursor to certain fertilizers.[1] Its physical and thermodynamic properties are crucial for its application in chemical synthesis, process design, and for ensuring safe handling and storage. This guide provides a comprehensive overview of these properties, supported by detailed experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1][6][7] |

| Molar Mass | 129.24 g/mol | [3][6] |

| Appearance | Clear, colorless liquid | [1][3][7] |

| Odor | Ammonia-like, amine odor | [3][5][8] |

| Density | 0.74 - 0.746 g/mL (at 20-25 °C) | [1][6][9][10] |

| Solubility in Water | Slightly soluble; 2,200 - 5,000 mg/L | [1][3][8][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [3][12] |

| LogP (Octanol/Water Partition Coeff.) | 2.63 - 2.94 | [3][10] |

| Refractive Index (n20/D) | 1.407 - 1.410 | [3][13][14] |

Thermodynamic Properties

Thermodynamic data are critical for process modeling, safety analysis, and understanding the energy requirements of reactions involving this compound.

| Property | Value | Source(s) |

| Boiling Point (at 760 mmHg) | 137 - 139 °C (279 - 282 °F) | [1][9][11][15] |

| Melting Point | -77 °C (-107 °F) | [1][6][9][15] |

| Vapor Pressure | 7.07 - 7.27 mmHg (at 25 °C) | [3][4][11][13] |

| Vapor Density (Air = 1) | 4.46 | [3][8][16] |

| Flash Point (Closed Cup) | 29 - 30 °C (84 - 86 °F) | [3][9][15] |

| Autoignition Temperature | 290 °C (554 °F) | [5][8][16] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.387 kJ/g | [1] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | 14 kJ/g | [1] |

| Critical Temperature | 307 °C | [10] |

| Critical Pressure | 2.6 atm | [10] |

Experimental Protocols

Accurate determination of physical and thermodynamic properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of liquid amines like this compound.

Determination of Boiling Point / Distillation Range

The boiling point is determined using methods that measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Principle: Based on the standard test method ASTM D1078 , a sample is distilled under controlled conditions.[12][13][16] The temperature of the vapor is monitored as the liquid is heated and vaporizes. The boiling range is recorded from the temperature at the first drop of distillate to the point where the liquid evaporates completely.[17]

-

Apparatus: Distillation flask, condenser, heating element (e.g., heating mantle or sand bath), calibrated thermometer or temperature probe, and a receiving graduate.

-

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned to measure the vapor temperature.

-

The sample is heated at a controlled rate to produce a steady distillation rate of 4-5 mL per minute.[17]

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the Initial Boiling Point (IBP).

-

The temperature is continuously monitored and recorded as the distillation proceeds.

-

The final temperature when the last of the liquid evaporates from the flask is also recorded.

-

The observed temperatures are corrected for barometric pressure to a standard pressure of 101.3 kPa (760 mmHg).

-

Determination of Density

Density is a fundamental property, typically measured using a digital density meter, which offers high precision.

-

Principle: Following ASTM D4052 , this method uses an oscillating U-tube.[3][15][18] A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is then used to calculate the density.[18]

-

Apparatus: Digital Density Meter with a temperature-controlled cell, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using two reference standards, typically dry air and high-purity water, at the desired test temperature (e.g., 20°C or 25°C).

-

The U-tube cell is cleaned and dried thoroughly.

-

A representative sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the U-tube cell. For opaque liquids, care must be taken to ensure no bubbles are trapped inside.[8]

-

The instrument is allowed to stabilize, and the oscillation period is measured.

-

The density is automatically calculated by the instrument's software based on the calibration data. The result is typically reported in g/cm³ or g/mL.[3]

-

Determination of Vapor Pressure

Vapor pressure is a critical measure of a liquid's volatility and is determined under equilibrium conditions at a specified temperature.

-

Principle: The OECD Test Guideline 104 describes several methods, including the static method, which is suitable for this compound.[1][4][19] In this method, the substance is placed in a temperature-controlled, evacuated vessel connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[20]

-

Apparatus: A vacuum-tight vessel with a heating/cooling jacket, a pressure sensor (manometer), a temperature control system, and a vacuum pump.

-

Procedure:

-

A small, degassed sample of this compound is introduced into the vessel.

-

The vessel is sealed and evacuated to remove air.

-

The temperature of the vessel is precisely controlled and allowed to equilibrate.

-

The pressure inside the vessel is monitored until a stable reading is achieved, indicating that the vapor-liquid equilibrium has been reached.[20]

-

The vapor pressure is recorded at this equilibrium point.

-

The procedure is repeated at a minimum of two other temperatures (typically in the range of 0 to 50°C) to establish the vapor pressure curve.[1][19]

-

Visualizations

The following diagram illustrates a generalized workflow for the physical and thermodynamic characterization of a liquid amine sample.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. louis.uah.edu [louis.uah.edu]

- 3. store.astm.org [store.astm.org]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. store.astm.org [store.astm.org]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 10. store.astm.org [store.astm.org]

- 11. environmental-expert.com [environmental-expert.com]

- 12. store.astm.org [store.astm.org]

- 13. petrolube.com [petrolube.com]

- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. store.astm.org [store.astm.org]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 20. consilab.de [consilab.de]

In-Depth Technical Guide to the Computational Chemistry and Molecular Modeling of Diisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry and molecular modeling approaches applicable to diisobutylamine. It details theoretical methodologies, presents expected quantitative data, and outlines relevant experimental protocols for validation. This document is intended to serve as a core technical resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Physicochemical Properties

This compound, a secondary amine with the chemical formula C₈H₁₉N, is a colorless liquid with an ammonia-like odor.[1][2] A summary of its key physicochemical properties is presented in Table 1. This data is crucial for parameterizing and validating computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ammonia-like | [1] |

| Boiling Point | 137-139 °C | |

| Melting Point | -77 °C | |

| Density | 0.74 g/mL at 25 °C | |

| Refractive Index | 1.4081 at 20 °C |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, optimized geometry, and vibrational properties of this compound at an atomic level.

Methodology: Density Functional Theory (DFT)

A widely accepted and computationally efficient method for studying organic molecules like this compound is Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G* basis set is a common choice that provides a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[3][4][5]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

A typical workflow for DFT calculations on this compound is as follows:

-

Input Structure Generation: A 3D structure of this compound is created using molecular building software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.[3][4][5]

-

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Predicted Geometrical Parameters

Table 2: Expected Optimized Geometrical Parameters for this compound (based on DFT B3LYP/6-31G calculations of analogous amines)*

| Parameter | Expected Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| N-H Bond Length | ~1.01 Å |

| C-H Bond Length | ~1.09 Å |

| C-N-C Bond Angle | ~112° |

| C-C-N Bond Angle | ~114° |

| H-N-C Bond Angle | ~109° |

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computational model. The IR spectrum of this compound is available in public databases.[1] Key vibrational modes for secondary amines include N-H stretching, C-N stretching, and N-H bending.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1020 - 1220 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, such as its conformational flexibility and interactions with other molecules.

Methodology: Force Fields

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For aliphatic amines like this compound, the GROMOS 54A7 force field is a suitable choice.[5][7][8][9][10][11] The GROMOS force fields are well-established and widely used in the GROMACS simulation package.[8][9]

Experimental Protocol: Molecular Dynamics Simulation

A general workflow for an MD simulation of this compound in a solvent (e.g., water) is as follows:

-

System Setup: A simulation box is created containing one or more this compound molecules and solvent molecules.

-

Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Once equilibrated, the production simulation is run for a desired length of time, during which the trajectory of each atom is saved.

-

Analysis: The saved trajectory is analyzed to calculate various properties of interest, such as radial distribution functions, diffusion coefficients, and conformational changes.

Conformational Analysis

This compound possesses several rotatable bonds, leading to a number of possible conformations. Understanding the relative energies of these conformers is important for predicting its behavior and interactions.

Methodology

Conformational analysis can be performed using both quantum chemical methods and molecular mechanics.[4][12] A common approach is to perform a systematic or stochastic search of the conformational space. For each identified low-energy conformer, a geometry optimization and frequency calculation can be performed at the DFT level (e.g., B3LYP/6-31G*) to determine its relative stability.

Experimental Protocol: Conformational Search

-

Initial Search: A molecular mechanics-based conformational search is performed to identify a set of low-energy conformers.

-

Clustering: The identified conformers are clustered based on their structural similarity.

-

DFT Optimization: A representative structure from each cluster is then subjected to a full geometry optimization and frequency calculation using DFT.

-

Energy Ranking: The relative energies (including zero-point vibrational energy corrections) of the optimized conformers are calculated to determine their relative populations at a given temperature.

Studies on similar molecules like diethylamine have shown that multiple conformers can exist in the gas phase.[6] A similar conformational landscape is expected for this compound.

Experimental Validation

Computational models should be validated against experimental data whenever possible. For this compound, several experimental techniques can provide data for comparison.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for obtaining a crystal structure is as follows:

-

Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[2][7][13][14][15]

Gas-Phase Electron Diffraction

For volatile compounds like this compound, gas-phase electron diffraction can be used to determine the molecular structure in the absence of crystal packing forces.[6] This technique is particularly useful for studying conformational equilibria in the gas phase.

Vibrational Spectroscopy

As mentioned previously, experimental IR and Raman spectra provide a direct comparison for calculated vibrational frequencies.

Conclusion

This technical guide has outlined the key computational and experimental methodologies for the study of this compound. By combining quantum chemical calculations, molecular dynamics simulations, and conformational analysis, a detailed understanding of the structure, dynamics, and properties of this molecule can be achieved. Experimental validation through techniques such as X-ray crystallography and vibrational spectroscopy is crucial for ensuring the accuracy of the computational models. The workflows and expected data presented herein provide a solid foundation for researchers and professionals to undertake comprehensive molecular modeling studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. eas.org [eas.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 8. Force fields in GROMACS — GROMACS 2018.1 documentation [manual.gromacs.org]

- 9. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 10. ATB | Forcefield Files [atb.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. excillum.com [excillum.com]

- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. crystallography.net [crystallography.net]

Diisobutylamine: A Comprehensive Technical Review of Safety Data

This guide provides an in-depth analysis of the safety and handling information for diisobutylamine, tailored for researchers, scientists, and professionals in drug development. All data is compiled from publicly available Safety Data Sheets (SDS).

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and safety-related properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H19N | [2][4] |

| Molecular Weight | 129.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Rotten-egg like, Ammonia-like | [4][5] |

| Melting Point | -77 °C / -106.6 °F | [6] |

| Boiling Point | Not specified | |

| Flash Point | 30 °C / 86.0 °F (closed cup) | [3] |

| Water Solubility | Insoluble | [5] |

| Vapor Pressure | 7 hPa @ 20 °C | [6] |

Table 2: Hazard Classification and Transportation

| Classification | Category | Code | Source |

| Flammable liquids | Category 3 | H226 | [3][7] |

| Acute toxicity, Oral | Category 3 | H301 | [3][7] |

| Skin corrosion | Category 1B | H314 | [7] |

| Serious eye damage | Category 1 | H318 | [7] |

| Acute Inhalation Toxicity - Vapors | Category 1 | H330 | [4] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412 | [3] |

| UN Number | 2361 | [4] | |

| Proper Shipping Name | This compound | [4] |

Experimental Protocols

Detailed experimental methodologies for determining key safety parameters are crucial for a comprehensive understanding of the associated risks. The following outlines a typical protocol for one of the most critical safety metrics, the flash point.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. For this compound, a closed-cup method is specified, which is designed to minimize the loss of volatile components and provide a more conservative (lower) flash point value.

Principle: The sample is heated in a sealed container (the "closed cup") at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a "flash" is observed.

Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester) is used. The apparatus consists of a temperature-controlled bath, a sample cup with a tightly fitting lid, a stirrer, and a mechanism for introducing an ignition source.

Procedure:

-

Sample Preparation: The sample of this compound is cooled to a temperature at least 17°C (30.6°F) below the expected flash point and placed into the test cup to the specified level.

-

Apparatus Setup: The cup is sealed, and the apparatus is set up according to the manufacturer's instructions.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity.

-

Ignition Test: At prescribed temperature intervals, the stirring is stopped, and the test flame is applied to the vapor space.

-

Observation: The operator observes for a distinct flash inside the cup.

-

Endpoint: The temperature at which the flash occurs is recorded as the flash point.

Safety and Handling

The following diagrams illustrate the logical relationships between the hazards of this compound, the required personal protective equipment (PPE), and the appropriate emergency response actions.

References

A Technical Guide to the Solubility of Diisobutylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisobutylamine in a variety of common organic solvents. Understanding the solubility characteristics of this secondary amine is crucial for its application in chemical synthesis, purification, formulation, and as a corrosion inhibitor or intermediate in various industrial processes. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its two nonpolar isobutyl groups and a polar secondary amine group, exhibits a solubility profile that is dictated by the balance of these structural features. It is generally soluble in a wide array of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific data points provide valuable insights into its behavior.

| Solvent Class | Specific Solvent | Reported Solubility | Temperature (°C) |

| Water | Water | 5 g/L | 20 |

| Alcohols | Ethanol | Soluble | Not Specified |

| Methanol | Soluble | Not Specified | |

| Ethers | Diethyl Ether | Soluble[1] | Not Specified |

| Ketones | Acetone | Soluble[2] | Not Specified |

| Esters | Ethyl Acetate | Soluble | Not Specified |

| Aromatic Hydrocarbons | Benzene | Soluble[2] | Not Specified |

| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Soluble | Not Specified |

| Oils/Acids | Fixed Oils | Soluble | Not Specified |

| Mineral Oil | Soluble | Not Specified | |

| Oleic Acid | Soluble | Not Specified | |

| Stearic Acid | Soluble | Not Specified |

Note: "Soluble" indicates that the substance dissolves to a significant extent, but specific quantitative values (e.g., g/100mL) were not found in the reviewed literature.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3] The required time may vary and should be determined empirically for the specific solvent system.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[3]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC, GC).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the dissolved this compound.[3]

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a compound with both polar and nonpolar characteristics, this compound's solubility will be highest in solvents with intermediate polarity or in nonpolar solvents. Its solubility in highly polar solvents may be more limited.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

This guide serves as a foundational resource for professionals working with this compound. While existing data provides a good qualitative understanding of its solubility, for critical applications, the experimental protocol outlined herein should be employed to obtain precise quantitative data.

References

An In-Depth Technical Guide to the Chemical Reactivity and Compatibility of Diisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary